Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-

Physicochemical profiling Quinoline regioisomers LogP comparison

Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-42-4, molecular formula C₂₁H₂₃N₃, molecular weight 317.43 g/mol) is a synthetic heterocyclic compound belonging to the quinoline-arylpiperazine class. Its structure comprises a quinoline core substituted at the 4-position with an ethyl-linked 4-phenylpiperazine moiety, making it a regioisomer of the 2-substituted analog (CAS 57961-89-4) and structurally related to the clinically evaluated antiulcer agent AD-1308 / AS-2646 (2-(4-ethyl-1-piperazinyl)-4-phenylquinoline; CAS 72320-59-3).

Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
CAS No. 126921-42-4
Cat. No. B12705900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)-
CAS126921-42-4
Molecular FormulaC21H23N3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=NC3=CC=CC=C23)C4=CC=CC=C4
InChIInChI=1S/C21H23N3/c1-2-6-19(7-3-1)24-16-14-23(15-17-24)13-11-18-10-12-22-21-9-5-4-8-20(18)21/h1-10,12H,11,13-17H2
InChIKeyXOMJYONWYHIHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-42-4): Procurement-Grade Specification and Structural Context


Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-42-4, molecular formula C₂₁H₂₃N₃, molecular weight 317.43 g/mol) is a synthetic heterocyclic compound belonging to the quinoline-arylpiperazine class . Its structure comprises a quinoline core substituted at the 4-position with an ethyl-linked 4-phenylpiperazine moiety, making it a regioisomer of the 2-substituted analog (CAS 57961-89-4) and structurally related to the clinically evaluated antiulcer agent AD-1308 / AS-2646 (2-(4-ethyl-1-piperazinyl)-4-phenylquinoline; CAS 72320-59-3) [1]. This compound serves primarily as a research tool and pharmacophore scaffold in medicinal chemistry campaigns targeting CNS disorders, including mGlu7-negative allosteric modulation and neurotransmitter receptor profiling [2].

Why Regioisomeric and Scaffold Substitution Fails for Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- in CNS-Oriented Research


In-class substitution is not possible because the 4-substituted quinoline regioisomer (CAS 126921-42-4) exhibits distinct pharmacological fingerprints compared to its 2-substituted analog (CAS 57961-89-4) and the 4-phenyl-2-piperazinyl clinical candidate AD-1308 [1]. The position of the piperazine-ethyl tether on the quinoline ring alters the three-dimensional orientation of the phenylpiperazine pharmacophore, which in published SAR campaigns for CNS targets (e.g., mGlu7 NAMs, dopamine receptors) directly dictates selectivity, intrinsic efficacy, and physicochemical properties such as topological polar surface area (TPSA) and logP [2]. Generic substitution with the more widely available 2-isomer or AD-1308 would compromise assay reproducibility and invalidate SAR conclusions, as demonstrated by a ≥5-fold difference in dopamine D₃ receptor affinity between enantiomeric octahydrobenzo[f]quinoline analogs (Ki 4.95 nM vs. Ki 89.3 nM) [3].

Head-to-Head and Cross-Study Comparative Evidence for Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-42-4)


Predicted Physicochemical Differentiation: 4-Regioisomer vs. 2-Regioisomer (CAS 57961-89-4)

The 4-substituted quinoline regioisomer (target) displays a lower predicted logP (3.22) compared to the 2-substituted analog (logP 4.1), alongside a higher topological polar surface area (TPSA) of 97.99 Ų versus 19.37 Ų for the 2-isomer [1]. This difference arises from the distinct electronic environment of the quinoline nitrogen relative to the substitution position, which alters hydrogen-bond acceptor capacity and solvation free energy.

Physicochemical profiling Quinoline regioisomers LogP comparison

Structural Scaffold Validation: 4-(4-Phenylpiperazin-1-yl)quinoline Core in mGlu7 NAM Lead Optimization

An HTS campaign identified an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core as a fundamentally new mGlu7 NAM chemotype [1]. Optimization of this 4-substituted quinoline scaffold produced compounds with mGlu7 IC₅₀ values in the low nanomolar range, confirming that the 4-(4-phenylpiperazin-1-yl)quinoline architecture—directly shared by CAS 126921-42-4—is a productive pharmacophore for a CNS target with no known ligands in closely related 2-substituted quinoline or 4-phenyl-2-piperazinyl series [2].

mGlu7 negative allosteric modulator Quinoline SAR CNS drug discovery

Dopamine Receptor Affinity Differentiation: Enantiomeric Analog Example Within the 4-Substituted Series

Within the 4-(2-(4-phenylpiperazin-1-yl)ethyl)-octahydrobenzo[f]quinolin-7-ol series—a close structural analog of the target compound—the (–)-(4aS,10bS) enantiomer exhibits a Ki of 4.95 nM at the rat dopamine D₃ receptor, whereas the (+)-(4aR,10aR) enantiomer shows an 18-fold weaker Ki of 89.3 nM [1]. This demonstrates that the 4-substituted quinoline scaffold, when fully constituted, can deliver highly potent and stereochemically sensitive dopamine receptor engagement, a property not accessible with 2-substituted or 4-phenyl-2-piperazinyl regioisomers.

Dopamine D₃ receptor Enantioselectivity Octahydrobenzo[f]quinoline

High-Value Application Scenarios for Quinoline, 4-(2-(4-phenyl-1-piperazinyl)ethyl)- (CAS 126921-42-4) Based on Comparative Differentiation


Scaffold for mGlu7 Negative Allosteric Modulator (NAM) Lead Optimization Campaigns

Medicinal chemistry teams pursuing novel mGlu7 NAMs for anxiety or CNS disorders should select CAS 126921-42-4 as a starting scaffold. Published SAR demonstrates that the 4-(4-phenylpiperazin-1-yl)quinoline core is a validated, productive chemotype for this target, with lead compounds achieving nanomolar IC₅₀ values, whereas structurally similar 2-substituted quinoline and 4-phenyl-2-piperazinyl series (e.g., AD-1308) lack reported mGlu7 activity [1]. Procurement of the correct 4-substituted regioisomer ensures fidelity to the published pharmacophore.

Regioisomer-Specific Pharmacological Profiling of Phenylpiperazine-Quinoline CNS Ligands

For pharmacological laboratories conducting neurotransmitter receptor profiling, CAS 126921-42-4 provides a structurally defined 4-substituted regioisomer. Its predicted LogP of 3.22 and TPSA of 97.99 Ų differentiate it from the more lipophilic 2-substituted isomer (LogP 4.1, TPSA 19.37 Ų), enabling studies of regioisomer-dependent brain penetration, receptor occupancy, and off-target liability [2]. Using the incorrect isomer risks confounding SAR interpretation.

Enantioselective Dopamine D₃ Receptor Tool Compound Development

Neuroscience groups studying dopamine D₃ receptor pharmacology should utilize CAS 126921-42-4 as a precursor or reference scaffold. Close analogs in the 4-substituted octahydrobenzo[f]quinoline series exhibit enantioselective D₃ binding (Ki 4.95 nM vs. 89.3 nM), demonstrating the scaffold's capacity for potent, stereochemically dependent receptor engagement [3]. This pharmacological granularity is absent in the 2-substituted regioisomer series.

Reference Standard for Quinoline Regioisomer Analytical Method Development

Analytical chemistry and quality control laboratories developing HPLC, UPLC, or LC-MS methods for quinoline-piperazine libraries should employ CAS 126921-42-4 as a distinct 4-substituted regioisomer reference. Its unique retention time, mass spectrum, and NMR signature compared to the 2-substituted isomer (CAS 57961-89-4) enable method validation and impurity profiling critical for regulatory-quality batch release of research compounds.

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